3,5-Dichloro-1,2,4-triazine
Description
Significance of the 1,2,4-Triazine (B1199460) Heterocycle as a Core Scaffold in Organic and Medicinal Chemistry
The 1,2,4-triazine ring system is a planar, aromatic heterocyclic compound with the molecular formula C₃H₃N₃. ontosight.ai It is one of three structural isomers of triazine, alongside 1,2,3-triazine (B1214393) and 1,3,5-triazine (B166579), distinguished by the positions of the nitrogen atoms within the ring. nih.gov Due to its chemical properties and the diverse biological activities exhibited by its derivatives, the 1,2,4-triazine scaffold has garnered significant attention in both organic and medicinal chemistry. ontosight.aibenthamdirect.com Among the triazine isomers, 1,2,4-triazines are often considered of greatest interest for medicinal chemistry research because of their diverse chemistry and biological potential. researchgate.net
The significance of the 1,2,4-triazine scaffold stems from its role as a versatile pharmacophore, which is a molecular framework responsible for a drug's biological activity. Derivatives incorporating this ring system have been investigated for a wide spectrum of pharmacological effects. nih.govresearchgate.net Research has demonstrated that compounds containing the 1,2,4-triazine moiety can exhibit potent anticancer, antimicrobial, anti-inflammatory, antiviral, and antimalarial properties. ontosight.ainih.govbenthamdirect.comresearchgate.net For instance, certain 1,2,4-triazine derivatives have shown potent inhibitory activity against human breast cancer cells, while others have been developed as neddylation inhibitors to block tumor cell growth. ontosight.ainih.gov The scaffold is also a key component in compounds designed as adenosine (B11128) A₂A receptor antagonists for the potential treatment of Parkinson's disease. acs.org
The utility of the 1,2,4-triazine core is further enhanced by its synthetic accessibility and the ease with which it can be chemically modified. This allows chemists to create large libraries of novel compounds for drug discovery and to establish structure-activity relationships, which are crucial for optimizing the therapeutic potential of a lead compound. drugbank.com Fused heterocyclic systems, such as pyrazolo[4,3-e] ontosight.aimdpi.combiosynth.comtriazines and 1,2,4-triazolo(4,3-b)(1,2,4)triazines, have also been explored, demonstrating that the fusion of other rings to the 1,2,4-triazine core can lead to compounds with unique biological profiles, including anticancer and enzyme inhibitory activities. mdpi.combohrium.comontosight.ai
Academic Context and Research Landscape of 3,5-Dichloro-1,2,4-Triazine as a Versatile Reagent and Building Block
Within the broader landscape of 1,2,4-triazine chemistry, this compound emerges as a key chemical intermediate and building block. biosynth.com Its utility is primarily derived from the two chlorine atoms attached to the electron-deficient triazine ring. These chlorine atoms act as reactive leaving groups, making the compound an excellent substrate for nucleophilic substitution reactions.
This reactivity allows for the stepwise and selective replacement of the chlorine atoms with various nucleophiles, such as amines, alcohols, and thiols. This process is fundamental to the synthesis of a wide array of more complex 1,2,4-triazine derivatives. By carefully controlling reaction conditions, chemists can introduce different functional groups at the 3- and 5-positions of the triazine ring, thereby creating a diverse set of molecules from a single, readily available starting material. smolecule.com This versatility makes this compound a valuable reagent in the construction of compound libraries for high-throughput screening in drug discovery programs. biosynth.com
The academic interest in this compound is centered on its application in synthetic organic chemistry to build molecules with potential applications in pharmaceuticals and agrochemicals. biosynth.comsmolecule.com For example, the core structure is related to compounds like methyl this compound-6-carboxylate, which serves as an intermediate in the synthesis of molecules with potential antimicrobial and antiparasitic properties. smolecule.com The reactions of this and related dichloro-triazines highlight their role as a foundational element for creating more elaborate molecular architectures. smolecule.com
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 59631-75-3 | biosynth.comchemsrc.com |
| Molecular Formula | C₃HCl₂N₃ | biosynth.comnih.gov |
| Molecular Weight | 149.96 g/mol | biosynth.com |
| Appearance | Fine Chemical | biosynth.com |
| Primary Use | Reagent, Building Block | biosynth.com |
| Storage | 2°C - 8°C | biosynth.com |
Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-1,2,4-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2N3/c4-2-1-6-8-3(5)7-2/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIJYRPECFTEDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483083 | |
| Record name | 3,5-dichloro-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59631-75-3 | |
| Record name | 3,5-dichloro-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation of 3,5 Dichloro 1,2,4 Triazine
Nucleophilic Aromatic Substitution Reactions at the Triazine Core
Nucleophilic aromatic substitution (SNAr) is the most prominent reaction type for 3,5-dichloro-1,2,4-triazine. The electron-withdrawing nature of the three ring nitrogen atoms activates the carbon atoms attached to the chlorine atoms, facilitating the displacement of the chloride ions by a wide range of nucleophiles.
The two chlorine atoms at the C3 and C5 positions of the 1,2,4-triazine (B1199460) ring exhibit different reactivities, which enables their sequential and selective replacement. This differential reactivity allows for the controlled introduction of two different nucleophiles onto the triazine core. Generally, the first substitution occurs under milder conditions (e.g., lower temperatures), while the displacement of the second chlorine atom requires more forcing conditions. nih.gov
A variety of nucleophiles, including amines, alcohols (alkoxides), and mercaptans (thiolates), can be employed in these reactions. tandfonline.comresearchgate.net For instance, the reaction of a dichlorotriazine with an amine at a low temperature (0–5°C) can lead to a monosubstituted product, which can then be reacted with a different nucleophile at a higher temperature to yield a disubstituted triazine with two distinct functional groups. nih.gov
The reaction with amines, alcohols, and thiols typically proceeds in the presence of a base to neutralize the liberated hydrochloric acid. nih.gov The choice of solvent, base, and reaction temperature are critical parameters to control the outcome and prevent polysubstitution. nih.gov
Table 1: Examples of Sequential Nucleophilic Substitution on Dichlorotriazines This table is illustrative, based on the general reactivity of dichlorotriazines.
| Starting Material | Nucleophile 1 (Conditions) | Intermediate Product | Nucleophile 2 (Conditions) | Final Product |
|---|---|---|---|---|
| This compound | Aniline (Base, 0°C) | 5-Chloro-3-(phenylamino)-1,2,4-triazine | Sodium Methoxide (MeOH, Reflux) | 5-Methoxy-3-(phenylamino)-1,2,4-triazine |
| This compound | Ethanethiol (B150549) (Base, RT) | 5-Chloro-3-(ethylthio)-1,2,4-triazine | Ammonia (High Temp/Pressure) | 5-Amino-3-(ethylthio)-1,2,4-triazine |
The concept of chemo- and regioselectivity is crucial when working with multifunctional molecules reacting with this compound. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential reaction at one position over another.
In the context of this compound, the two chlorine atoms are electronically distinct, leading to inherent regioselectivity. Theoretical studies and experimental evidence on related triazine systems indicate that the C5 position is generally more electrophilic and thus more reactive towards nucleophiles than the C3 position. By carefully controlling reaction parameters such as temperature, stoichiometry, and the nature of the nucleophile, a high degree of regioselectivity can be achieved.
For example, using a stoichiometric amount of a nucleophile at low temperatures can favor monosubstitution at the more reactive position. nih.gov Studies on the related 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) have established a clear order of reactivity for the chlorine atoms, allowing for the stepwise and selective introduction of three different nucleophiles. nih.govresearchgate.net A similar principle of decreasing reactivity applies to dichlorotriazines, enabling predictable, regioselective functionalization.
Transition Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
While SNAr reactions are excellent for introducing heteroatom nucleophiles, transition metal-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon bonds, thereby enabling the synthesis of aryl-, heteroaryl-, or alkyl-substituted triazines.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid) with an organohalide. This reaction has been successfully applied to dichlorinated heteroaromatics to introduce aryl or heteroaryl substituents. researchgate.net For this compound, the chlorine atoms can serve as leaving groups for Suzuki-Miyaura couplings. smolecule.com
The reaction typically involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base (e.g., sodium carbonate or potassium phosphate), and a suitable solvent system (e.g., toluene/water or dioxane). researchgate.netnih.gov Similar to SNAr reactions, sequential and regioselective couplings are possible by tuning the reaction conditions. A reaction at room temperature might favor a mono-arylated product, whereas higher temperatures can lead to the disubstituted product. nih.gov
Table 2: Representative Conditions for Suzuki-Miyaura Coupling on Dichloro-heterocycles
| Dichloro-heterocycle | Boronic Acid | Catalyst | Base | Solvent | Product Type | Ref. |
|---|---|---|---|---|---|---|
| 3,5-Dichloro-1,2,4-thiadiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene | Mono- or Di-arylated | nih.gov |
| 4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine | p-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Toluene/EtOH/H₂O | Di-arylated | researchgate.net |
The Ullmann reaction, traditionally a copper-catalyzed coupling of two aryl halides, has evolved into a broader class of "Ullmann-type" reactions that include copper-catalyzed nucleophilic aromatic substitutions. organic-chemistry.org These reactions are particularly useful for forming C-O, C-S, and C-N bonds, but can also be applied to C-C bond formation. organic-chemistry.orgnih.gov
For chloro-triazines, Ullmann-type couplings offer an alternative to palladium-catalyzed methods. The use of a copper(I) catalyst can significantly shorten reaction times and, in some cases, improve yields compared to traditional uncatalyzed SNAr reactions. nih.govsemanticscholar.org Supported Cu(I) catalysts have been developed to facilitate easier workup and catalyst recycling. nih.gov These reactions are effective for coupling dichlorotriazines with amines and other nucleophiles and represent a viable pathway for constructing complex triazine-based molecules. nih.govsemanticscholar.org
Ring Transformations and Rearrangements of 1,2,4-Triazine Derivatives
The 1,2,4-triazine ring is not merely a passive scaffold; it can actively participate in reactions that lead to its transformation into other heterocyclic systems. semanticscholar.org These rearrangements are valuable synthetic tools for accessing diverse molecular architectures that might be difficult to synthesize directly. researchgate.netnih.gov
One of the well-documented transformation pathways is the ANRORC mechanism, which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure. semanticscholar.orgnih.gov In this process, a nucleophile attacks the triazine ring, leading to the cleavage of a C-N or N-N bond. The resulting open-chain intermediate can then re-cyclize to form a new, often five-membered, heterocyclic ring. For example, reactions of 1,2,4-triazines with certain carbanions can lead to the formation of substituted pyrazoles. semanticscholar.org
Base-induced rearrangements are also common for functionalized 1,2,4-triazine systems. nih.gov For instance, fused imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines have been shown to undergo skeletal rearrangements in the presence of potassium hydroxide (B78521) in methanol, leading to the formation of new imidazo[4,5-e] smolecule.comnih.govthiazino[2,3-c] smolecule.comsemanticscholar.orgresearchgate.nettriazine systems via a cascade of hydrolysis and ring expansion. researchgate.netnih.gov Other transformations include ring contraction of 1,2,4-triazines to yield imidazole (B134444) derivatives upon treatment with various reagents. researchgate.net These reactions highlight the dynamic nature of the triazine ring and its utility as a synthon for other important heterocycles. researchgate.netosi.lv
Stability and Reactivity Under Various Reaction Conditions
The chemical behavior of this compound is characterized by the high reactivity of its chlorine atoms, which are susceptible to nucleophilic substitution. This reactivity is a consequence of the electron-deficient nature of the 1,2,4-triazine ring. The stability and transformation of this compound are highly dependent on the specific reaction conditions, including the nature of the nucleophile, solvent, temperature, and presence of catalysts.
The chlorine atoms at the 3 and 5 positions of the 1,2,4-triazine ring serve as excellent leaving groups, facilitating a wide range of chemical transformations. smolecule.com These reactions are pivotal for the synthesis of a diverse array of substituted 1,2,4-triazine derivatives, which are valuable intermediates in the development of pharmaceuticals and agrochemicals. smolecule.combiosynth.com
Nucleophilic Substitution Reactions:
The most prevalent transformations involving this compound are nucleophilic aromatic substitution (SNAr) reactions. A variety of nucleophiles, including amines, alcohols, and thiols, can readily displace the chlorine atoms. The sequential and controlled substitution of the chlorine atoms is a key feature of the reactivity of similar dichlorotriazine compounds, often dictated by temperature control. For instance, in the analogous 2,4-dichloro-1,3,5-triazine (B113473) system, the first substitution can occur at low temperatures (e.g., 0 °C), while the second substitution requires higher temperatures. arkat-usa.orgresearchgate.net This stepwise reactivity allows for the synthesis of mono- and di-substituted products with high regioselectivity.
Research on the related 2,4-dichloro-1,3,5-triazine shows that reactions with amines, alcohols, and thiols lead to the formation of monosubstituted or disubstituted triazines. For example, the reaction of 4-aminoindole (B1269813) with 2,4-dichloro-1,3,5-triazine in anhydrous dichloromethane (B109758) (DCM) using diisopropylethylamine (DIPEA) as a base at room temperature results in the selective substitution of one chlorine atom.
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions, represent a powerful method for forming carbon-carbon bonds. While less documented for this compound itself, these reactions have been successfully applied to analogous heterocyclic scaffolds like 3,5-dichloro-4H-1,2,6-thiadiazin-4-one. researchgate.netnih.govucy.ac.cy In these cases, the chlorine atoms are displaced to create new C-C bonds, yielding a variety of (het)aryl-substituted derivatives. researchgate.net
For a related compound, methyl this compound-6-carboxylate, theoretical palladium-catalyzed Suzuki-Miyaura couplings with boronic acids have been proposed to yield biaryl derivatives. smolecule.com The success of such reactions would likely depend on the optimization of reaction conditions, including the choice of palladium catalyst (e.g., Pd(PPh₃)₄), base, solvent (e.g., DMF or toluene), and temperature (typically 80–120 °C). smolecule.com The electron-deficient nature of the triazine ring may necessitate the use of specialized ligands to enhance the efficiency of the catalytic cycle. smolecule.com
Reaction with Organometallic Reagents:
The functionalization of the 1,2,4-triazine ring can also be achieved through reactions with organometallic reagents. Studies on 3-methylsulfanyl-1,2,4-triazine have shown that organolithium and Grignard reagents can add to the triazine ring, leading to the introduction of various substituents. lookchem.com This suggests that this compound could potentially undergo similar reactions, although specific studies are lacking.
Influence of Reaction Conditions:
The outcome of reactions involving this compound is critically influenced by the reaction parameters.
| Reaction Type | Reagents | Conditions | Product Type | Reference |
| Nucleophilic Substitution | Amines, Alcohols, Thiols | Varies (often low to room temperature for monosubstitution, higher temperatures for disubstitution) | Mono- or di-substituted 1,2,4-triazines | |
| Suzuki-Miyaura Coupling | Boronic acids, Pd catalyst, Base | 80–120 °C, Inert atmosphere | Aryl- or heteroaryl-substituted 1,2,4-triazines | smolecule.comresearchgate.net |
Table 1: General Reactivity of Dichloro-1,2,4-triazine Analogs Under Various Conditions
The stability of the resulting substituted triazines can also vary. For instance, derivatives of 2,4-dichloro-1,3,5-triazine have shown high thermal stability, with melting points often exceeding 150 °C.
Derivatization and Structural Diversity of 1,2,4 Triazine Systems
Mono- and Disubstituted 1,2,4-Triazine (B1199460) Derivatives
The derivatization of 3,5-dichloro-1,2,4-triazine is primarily governed by nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atoms act as effective leaving groups. The reactivity of the C3 and C5 positions allows for the sequential replacement of the chlorides, enabling the synthesis of a wide range of mono- and disubstituted 1,2,4-triazine derivatives. The substitution pattern can be controlled by modulating reaction conditions and the nature of the nucleophile.
Research on the closely related 3,5,6-trichloro-1,2,4-triazine (B1313864) provides insight into this reactivity. For instance, its reaction with dimethylamine (B145610) demonstrates the stepwise substitution process, yielding 3,6-dichloro-5-dimethylamino-1,2,4-triazine as an intermediate. semanticscholar.org This highlights the ability to selectively replace one chlorine atom while leaving others intact for subsequent reactions. This principle is fundamental to creating unsymmetrically disubstituted triazines.
The substitution can be achieved with a variety of nucleophiles, including those based on nitrogen, oxygen, and sulfur.
N-Nucleophiles: Primary and secondary amines, hydrazines, and other nitrogen-containing heterocycles can be readily introduced. The reaction of this compound with hydrazine (B178648), for example, can lead to the formation of hydrazinyl-substituted triazines, which are themselves versatile intermediates for further derivatization.
O-Nucleophiles: Alkoxides and phenoxides react to form ether linkages, yielding alkoxy- or aryloxy-1,2,4-triazines.
S-Nucleophiles: Thiolates can be used to introduce thioether moieties.
The stepwise nature of these substitutions is key to building molecular diversity. A mono-substituted derivative, such as a 3-chloro-5-amino-1,2,4-triazine, can be isolated and then reacted with a different nucleophile to produce a disubstituted product with distinct functionalities at the C3 and C5 positions. This controlled approach is essential for generating libraries of compounds for various chemical and pharmaceutical applications.
Table 1: Examples of Nucleophilic Substitution Reactions on Chloro-1,2,4-Triazines This table is illustrative of the types of transformations possible based on established reactivity patterns.
| Starting Material | Nucleophile | Product Type | Reference |
|---|---|---|---|
| 3,5,6-Trichloro-1,2,4-triazine | Dimethylamine | Mono-substituted amino-dichloro-1,2,4-triazine | semanticscholar.org |
| This compound | Hydrazine | Mono- or di-hydrazino-1,2,4-triazine | Inferred |
| This compound | R-NH₂ (Amine) | Mono- or di-amino-1,2,4-triazine | Inferred |
| This compound | R-O⁻ (Alkoxide) | Mono- or di-alkoxy-1,2,4-triazine | Inferred |
Design and Synthesis of Fused Heterocyclic Systems Containing the 1,2,4-Triazine Moiety
The electron-deficient nature of the 1,2,4-triazine ring makes it an excellent component in cycloaddition and annulation reactions for the construction of fused heterocyclic systems. These reactions expand the structural diversity of triazine chemistry, leading to novel polycyclic scaffolds.
A primary pathway for forming fused systems is the inverse-electron-demand Diels-Alder (IEDDA) reaction. nih.gov In this type of reaction, the electron-poor triazine acts as the diene, reacting with an electron-rich dienophile (such as an alkene or alkyne). Studies on the closely related 3,5,6-trichloro-1,2,4-triazine have shown that it readily participates in Diels-Alder reactions. rsc.orgrsc.org The initial cycloaddition is typically followed by the extrusion of a small molecule, such as nitrogen gas (N₂), leading to the formation of a new aromatic or partially saturated ring fused to the original reactant framework. For example, reaction with an alkene can ultimately yield a substituted and fused pyridine (B92270) or dihydropyridine (B1217469) system.
Another significant strategy involves intramolecular cyclization of appropriately substituted 1,2,4-triazine derivatives. A triazine bearing a nucleophilic group connected by a flexible linker can undergo cyclization to form a new ring. For instance, a 3-hydrazino-1,2,4-triazine can serve as a precursor to triazolo[4,3-b] researchgate.netnih.govkit.edutriazines, a class of fused heterocycles. scilit.com Similarly, reactions can be designed to yield other important fused systems, such as:
Pyrazolo[5,1-c] researchgate.netnih.govkit.edutriazines: These systems are recognized for their potential biological activities. nih.govresearchgate.net Their synthesis often involves the cyclization of a triazine precursor with a suitable three-carbon component.
Triazino[4,3-b]indazoles and Benzimidazo[2,1-c]triazines: These represent more complex fused structures where the 1,2,4-triazine ring is annulated to other biologically relevant heterocyclic systems. researchgate.net
These synthetic strategies demonstrate the utility of the 1,2,4-triazine core as a scaffold for building intricate, multi-ring systems that are of significant interest in medicinal and materials chemistry.
Table 2: Representative Fused Heterocyclic Systems Derived from 1,2,4-Triazine
| Fused System Name | General Structure | Synthetic Precursor Type | Reference |
|---|---|---|---|
| Pyrazolo[5,1-c] researchgate.netnih.govkit.edutriazine | Bicyclic system with a fused pyrazole (B372694) and 1,2,4-triazine ring | Substituted 1,2,4-triazines | nih.govresearchgate.net |
| Triazolo[4,3-b] researchgate.netnih.govkit.edutriazine | Bicyclic system with a fused triazole and 1,2,4-triazine ring | Hydrazino-1,2,4-triazines | scilit.com |
| Triazino[4,3-b]indazole | Tricyclic system with fused indazole and 1,2,4-triazine rings | Substituted 1,2,4-triazines | researchgate.net |
Hybrid Triazine Scaffolds and Their Structural Modulations
The this compound core can serve as a linker or central scaffold to create large, multi-component "hybrid" molecules. This approach involves connecting the triazine ring to other distinct chemical moieties, such as other heterocycles, pharmacophores, or complex organic frameworks. The goal is often to combine the properties of the individual components or to orient them in a specific spatial arrangement to achieve a desired function.
A prominent example of a complex hybrid molecule built around this concept is Resmetirom (MGL-3196). caymanchem.com Its chemical name is 2-[3,5-dichloro-4-[[1,6-dihydro-5-(1-methylethyl)-6-oxo-3-pyridazinyl]oxy]phenyl]-2,3,4,5-tetrahydro-3,5-dioxo-1,2,4-triazine-6-carbonitrile. In this structure, the central phenyl ring is substituted with two chlorine atoms and is linked to both a pyridazinone heterocycle via an ether bond and a dioxo-tetrahydro-1,2,4-triazine-carbonitrile moiety. While the synthesis of MGL-3196 involves building the final structure through several steps, the core concept illustrates how a dichlorinated aromatic system linked to a 1,2,4-triazine forms the basis of a highly functionalized therapeutic agent. google.comnewdrugapprovals.org
The synthesis of such hybrid molecules relies on the versatile reactivity of the triazine core. The chlorine atoms of this compound can be used as handles to attach other molecular fragments through nucleophilic substitution. This allows for the systematic structural modulation of the resulting hybrid compounds. By varying the nature of the nucleophiles used to displace the one or two chlorine atoms, chemists can fine-tune the steric and electronic properties of the final molecule. This modulation is critical in fields like drug discovery, where small structural changes can lead to significant differences in biological activity.
For example, using the dichlorotriazine as a divergent scaffold, one chlorine can be substituted with a known pharmacophore via an amine linkage, while the second chlorine is replaced with a different group designed to modify solubility or metabolic stability. This strategy allows for the exploration of a large chemical space around the 1,2,4-triazine core, facilitating the development of molecules with optimized properties.
Applications of 3,5 Dichloro 1,2,4 Triazine and Its Derivatives in Advanced Chemical Synthesis
Utilization as a Key Building Block in Complex Organic Synthesis
3,5-Dichloro-1,2,4-triazine and related dichloro-s-triazine structures serve as foundational building blocks for creating diverse and complex organic molecules. nbinno.com Their utility stems from the ability of the two chlorine atoms to be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, in a stepwise manner. frontiersin.org This sequential substitution is often controlled by reaction temperature, allowing for the programmed introduction of different functional groups onto the triazine core. mdpi.comresearchgate.net
This controlled reactivity is a cornerstone for synthesizing molecules with applications in pharmaceuticals, agrochemicals, and materials science. nbinno.com For instance, the triazine core can act as a central scaffold to which various substituents are attached, leading to compounds with specific biological activities or material properties. researchgate.neteurekaselect.com Researchers have successfully used dichloro-triazine intermediates to synthesize novel heterocyclic systems and oligomers. For example, 3,3′-dichloro-5,5′-bi-1,2,4-triazine has been used as a key substrate in transition metal-catalyzed cross-coupling reactions to create oligothiophenes with strong electron-accepting properties. researchgate.net The inherent properties of the triazine ring, such as its high electron affinity and thermal stability, make it a desirable component in materials designed for organic electronics. nih.gov
Role as a Reagent in Organic Transformations (e.g., Amide Coupling)
Derivatives of dichlorotriazines are widely employed as efficient coupling reagents, particularly for the formation of amide bonds from carboxylic acids and amines. researchgate.netnih.gov While direct reaction between a carboxylic acid and an amine to form an amide requires high temperatures to eliminate water, triazine-based reagents activate the carboxylic acid under mild conditions. luxembourg-bio.com
The general mechanism involves the reaction of the triazine reagent with a carboxylic acid to form a highly reactive acyl-intermediate (an active ester). This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide and a triazine-based byproduct. luxembourg-bio.comrsc.org Several well-known coupling reagents are derived from the triazine scaffold, highlighting the versatility of this chemical class.
Table 1: Examples of Triazine-Based Amide Coupling Reagents
| Reagent Name | Abbreviation | Notes |
|---|---|---|
| 2-Chloro-4,6-dimethoxy-1,3,5-triazine (B118884) | CDMT | Widely used for activating carboxylic acids in the synthesis of esters, amides, and peptides. researchgate.netrsc.org |
| 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | DMTMM | A water-stable solid, easily prepared from CDMT, that can be used in aqueous or alcoholic solvents. nih.govrsc.org |
| 2,4-Dichloro-6-methoxy-1,3,5-triazine | DCMT | A related activating agent used in peptide synthesis. researchgate.netnih.gov |
The use of these reagents is a cornerstone of peptide synthesis and the preparation of complex amides in medicinal chemistry. researchgate.net Recent research has focused on developing catalytic systems that use a substoichiometric amount of the triazine activator, further enhancing the efficiency and sustainability of these transformations. researchgate.net
Implementation in Solid-Phase Synthesis and Combinatorial Library Generation
The triazine scaffold is exceptionally well-suited for solid-phase synthesis and the generation of combinatorial libraries. researchgate.neteurekaselect.com In solid-phase synthesis, the triazine core, often starting from a dichlorinated or trichlorinated precursor, is anchored to a solid support (e.g., a resin). nih.govresearchgate.net The remaining chlorine atoms are then sequentially reacted with a diverse set of building blocks. rsc.org This approach allows for the rapid and systematic synthesis of a large number of distinct compounds in parallel. mdpi.com
This methodology is a powerful tool in drug discovery for generating libraries of molecules that can be screened for biological activity. nih.govmdpi.com By systematically varying the substituents at the different positions on the triazine ring, chemists can create a vast chemical space to explore for identifying new lead compounds. researchgate.net For example, libraries of triazine-scaffolded compounds have been synthesized and screened to discover novel ligands for biological targets like human IgG or to identify potential drug candidates. nih.gov The robust and predictable chemistry of dichlorotriazines makes them ideal for automated synthesis platforms, further accelerating the discovery process. mdpi.comresearchgate.net
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | CDMT |
| 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | DMTMM |
| 2,4,6-Trichloro-1,3,5-triazine (Cyanuric chloride) | TCT |
| 2,4-Dichloro-6-methoxy-1,3,5-triazine | DCMT |
| 3,3′-dichloro-5,5′-bi-1,2,4-triazine | - |
Mechanistic and Computational Studies on 3,5 Dichloro 1,2,4 Triazine and Its Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are pivotal in understanding the electronic structure and predicting the reactivity of heterocyclic compounds like 3,5-dichloro-1,2,4-triazine and its analogues. researchgate.net Methods such as Density Functional Theory (DFT), particularly with the B3LYP functional, and basis sets like 6-311G++(d,p), are commonly employed to model these molecules. frontiersin.org These computational approaches provide insights into the distribution of electron density, molecular orbital energies, and electrostatic potential maps, which are fundamental to predicting chemical behavior.
For triazine systems, these calculations can elucidate the reactivity of different positions on the ring. In the case of chloro-substituted triazines, the carbon atoms attached to the chlorine atoms are rendered highly electrophilic due to the electron-withdrawing nature of both the nitrogen atoms in the ring and the chlorine substituents. Theoretical calculations can quantify this effect by mapping the electrostatic potential, highlighting regions susceptible to nucleophilic attack. frontiersin.org Furthermore, analysis of frontier molecular orbitals, specifically the Lowest Unoccupied Molecular Orbital (LUMO), can identify the most likely sites for reaction with nucleophiles. These computational models serve as a predictive tool to guide synthetic efforts and to rationalize observed reactivity patterns, such as the preferential order of substitution when different nucleophiles are used. frontiersin.org
Table 1: Computational Methods in Triazine Reactivity Studies
| Computational Method | Basis Set | Application | Reference |
| Density Functional Theory (B3LYP) | 6-311G++(d,p) | Optimization of molecular geometry, vibration analysis, calculation of electrostatic potential maps to predict nucleophilic attack sites. | frontiersin.org |
| Møller-Plesset perturbation theory (MP2) | 6-31G(d,p) | Study of electronic structure and reactivity in 1,2,4-triazine (B1199460) molecules. | researchgate.net |
Elucidation of Reaction Mechanisms for Functionalization Pathways
The functionalization of this compound primarily proceeds via nucleophilic aromatic substitution (S_NAr), where the chlorine atoms act as leaving groups. The triazine ring is inherently electron-deficient, which facilitates this reaction pathway. The substitution of the chlorine atoms can be controlled in a stepwise manner by carefully managing reaction conditions, particularly temperature. researchgate.net This chemoselectivity is a hallmark of chloro-triazine chemistry.
The general mechanism involves the attack of a nucleophile on the electron-deficient carbon atom bonded to a chlorine. This forms a negatively charged intermediate, often referred to as a Meisenheimer complex, which is stabilized by the electron-withdrawing triazine ring. The subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the substituted product. The first substitution reaction typically occurs at a lower temperature (e.g., 0 °C), and once a nucleophile is introduced, the reactivity of the remaining chlorine atom is modified, often requiring a higher temperature for the second substitution to occur. researchgate.net This differential reactivity allows for the synthesis of mono- and di-substituted triazines, including unsymmetrical derivatives if two different nucleophiles are used sequentially.
Molecular Modeling and Docking Simulations for Structure-Activity Relationship (SAR) Analysis
Molecular modeling and docking simulations are powerful computational tools used to investigate how derivatives of this compound interact with biological targets, thereby guiding the development of new therapeutic agents. nih.govdntb.gov.ua These methods are central to establishing a Structure-Activity Relationship (SAR), which links a molecule's chemical structure to its biological activity.
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. nih.gov For instance, studies on 1,2,4-triazine derivatives as enzyme inhibitors have used docking to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the active site (e.g., Gly313, Arg283, Tyr224). nih.gov This information is crucial for designing more potent and selective inhibitors.
Building on docking results, three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed. asianpubs.org These methods generate predictive models by correlating the biological activity of a series of compounds with their 3D steric and electrostatic properties. nih.gov Such models provide contour maps that visualize regions where modifications to the molecular structure are likely to enhance or diminish activity, offering a rational basis for the design and optimization of new analogues. nih.govasianpubs.org
Spectroscopic Characterization (e.g., NMR, IR, HRMS) in Structural Elucidation
The structural elucidation of this compound and its functionalized derivatives relies heavily on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for confirming the structures of synthesized triazine derivatives. nih.gov The chemical shifts provide detailed information about the chemical environment of the protons and carbons. For example, in substituted dichlorotriazines, the signals for protons on side chains can confirm the successful attachment of a nucleophile. nih.gov The ¹³C NMR spectrum is particularly useful for observing the chemical shifts of the carbon atoms within the triazine ring itself, which are sensitive to the nature of the substituents. frontiersin.orgnih.gov However, the NMR spectra of some amino-substituted triazines can be complex due to low solubility and the presence of rotamers in solution, which may require specialized solvents or elevated temperatures for analysis. tdx.cat
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Dichloro-s-triazines in CDCl₃
| Compound | C (Triazine Ring) | Reference |
| N-(sec-butyl)-4,6-dichloro-1,3,5-triazin-2-amine | 164.3, 168.7, 169.9 | nih.gov |
| 2,4-Dichloro-6-phenethoxy-1,3,5-triazine | 170.9, 172.5 | frontiersin.org |
| 2,4-Dichloro-6-((3-methylbutan-2-yl)thio)-1,3,5-triazine | 168.9, 185.7 | frontiersin.org |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups and to characterize the triazine core. The triazine ring exhibits characteristic stretching vibrations. For example, the spectrum of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) shows absorption bands at 1562, 1460, and 1300 cm⁻¹ that can be assigned to aromatic stretching modes in the triazine ring. researchgate.net Other key vibrations include C=N and C-N stretching. researchgate.net The introduction of new functional groups during synthesis results in the appearance of new characteristic bands, confirming the reaction's success. mdpi.com
Table 3: Characteristic IR Absorption Bands (cm⁻¹) for Triazine Derivatives
| Vibration | Wavenumber (cm⁻¹) | Reference |
| Triazine Ring Skeletal/Double Bond Stretching | 1690 (shifts to 1560 upon substitution) | tandfonline.com |
| C=N Bonds of s-triazine Heterocycle | 1521–1596 | mdpi.com |
| Aromatic Ring Stretching Modes | 1562, 1460, 1300 | researchgate.net |
| C-O Stretching | 1300 | researchgate.net |
| C-N Stretching | 818 | researchgate.net |
High-Resolution Mass Spectrometry (HRMS): HRMS is a critical tool for determining the precise molecular weight and elemental composition of novel compounds. Techniques like Atmospheric Pressure Matrix-Assisted Laser Desorption/Ionization (AP-MALDI) and Electrospray Ionization (ESI) are used to generate ions whose mass-to-charge ratio can be measured with very high accuracy, typically within a 5 ppm mass error. researchgate.net This allows for the unambiguous confirmation of the molecular formula of a synthesized triazine derivative, which is essential for its definitive characterization. researchgate.net
Advanced Research Perspectives on 1,2,4 Triazine Scaffolds in Biological and Material Sciences
Development of 1,2,4-Triazine-Based Compounds in Medicinal Chemistry
The versatility of the 1,2,4-triazine (B1199460) nucleus has made it a focal point in medicinal chemistry. By modifying the substituents on the triazine ring, researchers have developed compounds with potent and selective activities against a range of diseases. These activities stem from the ability of the triazine scaffold to interact with key enzymes and receptors involved in various pathological signaling pathways. acs.org
Derivatives of 1,2,4-triazine have emerged as a significant class of compounds in oncology research, demonstrating efficacy against various cancer cell lines through the inhibition of critical molecular targets. acs.orgnih.gov The development of triazine hybrids, in particular, is a strategy to overcome drug resistance and reduce side effects. acs.org
mTOR and PI3K Inhibition : The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making its components key therapeutic targets. nih.gov Several 1,2,4-triazine derivatives have been identified as potent inhibitors of mTOR and phosphoinositide 3-kinase (PI3K). For instance, 3-(2-Arylidenehydrazinyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine analogs have been synthesized and shown to possess favorable cytotoxicity against HL-60 and MCF-7 cancer cell lines, with molecular docking studies suggesting they bind effectively to the mTOR active site. orientjchem.org Other studies have confirmed that pyrazolo[4,3-e]tetrazolo[1,5-b] unibs.itnih.govtandfonline.comtriazine derivatives can trigger autophagy through mTOR inhibition. nih.gov Similarly, l-aminoacyl-triazine derivatives based on the pan-PI3K inhibitor ZSTK474 were identified as potent and isoform-selective inhibitors of PI3Kβ. mdpi.com
Epidermal Growth Factor Receptor (EGFR) Inhibition : The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that, when overexpressed or mutated, can drive tumor growth. rjptonline.orgrsc.org The 1,2,4-triazine scaffold has been incorporated into molecules designed to inhibit EGFR. Research on condensed v-triazines has shown their biological activity is associated with the inhibition of EGFR, among other targets, which plays a crucial role in cancer resistance. nih.gov
Dihydrofolate Reductase (DHFR) Inhibition : Dihydrofolate reductase is an essential enzyme for the synthesis of DNA precursors, and its inhibition can halt cell proliferation. ijpsr.infobiointerfaceresearch.com While classical antifolates like methotrexate (B535133) target DHFR, research has expanded to include other heterocyclic systems. biointerfaceresearch.commdpi.com Docking studies on novel 1,3,5-triazine (B166579) derivatives have indicated their potential as effective DHFR inhibitors, suggesting a promising avenue for developing new anti-cancer agents. researchgate.net
Table 1: Selected 1,2,4-Triazine Derivatives and Their Anti-Cancer Activity
| Compound Class | Target(s) | Cancer Cell Line(s) | Observed Effect | Reference(s) |
| 3-(2-Arylidenehydrazinyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazines | mTOR | HL-60, MCF-7 | Good cytotoxic activity (IC50 range: 6.42 - 20.20 μM) | orientjchem.org |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] unibs.itnih.govtandfonline.comtriazine derivatives | mTOR | MCF-7, MDA-MB-231 | Decreased number of cells with active mTOR; triggers autophagy | nih.gov |
| l-Aminoacyl-triazine derivatives | PI3Kβ | PTEN-deficient MD-MBA-468 cells | Strong inhibition of cellular Akt phosphorylation and cell growth | mdpi.com |
| Condensed v-triazines | EGFR, VEGFR-2, JAK, Pim-1 | T-47D, HT-29, H1299, MDA-MB-435 | Anti-proliferative effects | nih.govresearchgate.net |
| Xanthone-1,2,4-triazine Conjugates | Not specified | HCT116, A-172, Hs578T | Good in vitro antiproliferative activities | rsc.org |
The 1,2,4-triazine scaffold is a versatile platform for the development of agents to combat infectious diseases.
Antimicrobial and Antifungal Activities : Numerous 1,2,4-triazine derivatives have been synthesized and screened for their antimicrobial activity. nih.gov One study reported that a 3-(3-(3-chlorophenyl)pyrrolidin-1-yl)-1,2,4-triazin-6-amine derivative displayed promising antibiotic activity against various drug-resistant Staphylococcus aureus strains, Mycobacterium tuberculosis, and Bacillus anthracis. researchgate.net Other synthesized triazines have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. rjptonline.org In the realm of antifungal research, in-silico studies have identified 1,2,4-triazine derivatives as potential inhibitors of Lanosterol 14-demethylase (CYP51) of Candida albicans, a key enzyme in fungal cell membrane biosynthesis. mdpi.com Synthesized derivatives have also been evaluated against fungal strains like Candida albicans, Fusarium oxysporum, and Aspergillus niger. researchgate.net
Antiviral Properties : The structural similarity of the 1,2,4-triazine ring to purine (B94841) bases has made it an attractive candidate for antiviral drug development. Fused heterocyclic systems, such as pyrrolo[2,1-f] unibs.itnih.govtandfonline.comtriazines, have been investigated for their antiviral potential. Studies on a series of these compounds against influenza virus strain A/Puerto Rico/8/34 (H1N1) identified derivatives with low toxicity and high antiviral activity. Molecular docking suggested a plausible mechanism of action through the inhibition of viral neuraminidase.
Table 2: Antimicrobial and Antiviral Activities of 1,2,4-Triazine Derivatives
| Compound Class | Activity Type | Target Organism/Virus | Mechanism/Target | Reference(s) |
| 3-(3-(3-chlorophenyl)pyrrolidin-1-yl)-1,2,4-triazin-6-amine | Antibacterial | S. aureus (drug-resistant), M. tuberculosis, B. anthracis | Not specified | researchgate.net |
| 3-[(pyridine-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazine-5(2H)-one | Antibacterial | E. coli, P. aeruginosa, S. aureus, B. cereus | Not specified | |
| Various 1,2,4-triazine derivatives | Antifungal | Candida albicans | Inhibition of Lanosterol 14-demethylase (CYP51) (in silico) | mdpi.com |
| Pyrrolo[2,1-f] unibs.itnih.govtandfonline.comtriazine derivatives | Antiviral | Influenza A virus (H1N1) | Inhibition of neuraminidase (proposed) |
Derivatives based on the 1,2,4-triazine scaffold have demonstrated significant potential as anti-inflammatory agents by modulating key components of the immune system. unibs.it A patent application has described a series of novel 1,2,4-triazine derivatives as inhibitors of the NOD-like receptor protein 3 (NLRP3) inflammasome. nih.gov The NLRP3 inflammasome is a critical part of the innate immune system that, when activated, promotes the production of inflammatory cytokines IL-1β and IL-18, and is implicated in a wide range of inflammatory and autoimmune diseases. nih.gov
Further research has shown that certain 1,2,4-triazine derivatives can suppress inflammatory responses in diabetic environments. These compounds were found to inhibit the signaling cascade mediated by advanced glycation end products (AGEs) and their receptor (RAGE), which is a key pathway in diabetic vascular complications. The derivatives inhibited inflammatory mediators like p38 and NF-κβ, and also modulated the activity of cyclooxygenase (COX) enzymes in THP-1 monocytes. orientjchem.orgtandfonline.com
In the field of neurology, 1,2,4-triazine derivatives have been successfully designed as potent and selective antagonists of the adenosine (B11128) A2A receptor. unibs.itnih.gov This receptor is a promising non-dopaminergic target for the treatment of Parkinson's disease. nih.gov Antagonism of the A2A receptor can help to modulate motor control pathways in the brain that are disrupted by the loss of dopamine.
Using structure-based drug design, researchers identified orally efficacious 1,2,4-triazine derivatives. unibs.itnih.gov X-ray crystallography of these compounds bound to the receptor revealed that they bind deep within the orthosteric binding cavity. unibs.itnih.gov In vivo studies demonstrated the potential of these compounds, with specific derivatives reversing haloperidol-induced catalepsy in animal models, a key preclinical test for anti-Parkinsonian activity. researchgate.net
Table 3: 1,2,4-Triazine Derivatives as Adenosine A2A Receptor Antagonists
| Compound ID | A2A pKi | A1 pKi | Key Feature | Application | Reference(s) |
| 4a (parent compound) | 6.93 | - | 5,6-diphenyl-1,2,4-triazin-3-amine | Parkinson's Disease | unibs.itnih.gov |
| 4e | 8.16 | 6.43 | 3,5-disubstitution on ring A introduces selectivity for A2A over A1 | Parkinson's Disease | researchgate.net |
| 4g | 8.01 | 6.45 | Crystal structure solved bound to A2A receptor | Parkinson's Disease | unibs.itnih.gov |
| 4k | 8.29 | 6.46 | Potent in vivo efficacy and good drug-like properties | Parkinson's Disease | unibs.itresearchgate.net |
The 1,2,4-triazine scaffold has been explored for its ability to inhibit various enzymes beyond those involved in cancer.
MurF Enzyme Inhibition : The MurF enzyme is involved in the biosynthesis of bacterial peptidoglycan, making it an attractive target for novel antibacterial agents. Research into triazine-based inhibitors has been conducted, with a study focused on a series of 2,4,6-trisubstituted 1,3,5-triazines. While this study did not focus on the 1,2,4-isomer, it did find that one of the synthesized 1,3,5-triazine compounds displayed notable inhibitory activity against MurF from Escherichia coli, demonstrating the potential of the broader triazine class as MurF inhibitors.
Carbonic Anhydrase Inhibition : Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes. Certain isoforms, such as CA IX and XII, are associated with tumors. Literature reports indicate that 1,2,4-triazine derivatives are among the heterocyclic compounds that may inhibit carbonic anhydrase IX and XII. researchgate.net
D-Amino Acid Oxidase (DAAO) Inhibition : A series of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives were synthesized and evaluated as inhibitors of D-amino acid oxidase (DAAO). Many of these compounds were found to be potent DAAO inhibitors, with some exhibiting IC50 values in the double-digit nanomolar range. Kinetic studies confirmed a competitive mode of inhibition.
Applications of 1,2,4-Triazine Derivatives in Agrochemical Research
While the 1,3,5-triazine isomer is well-known in agrochemicals, forming the basis of widely used herbicides like atrazine (B1667683) and simazine, derivatives of 1,2,4-triazine also have applications. Research has shown that 1,2,4-triazine derivatives possess a range of biological activities relevant to agriculture, including potential as pesticides. For example, certain synthesized 1,2,4-triazine derivatives have demonstrated significant larvicidal potency against Culex pipiens mosquitoes, suggesting they could be developed as new alternatives to commercial insecticides.
Exploration of 1,2,4-Triazine Systems in Materials Science and Polymer Chemistry
The 1,2,4-triazine scaffold, an asymmetrical, nitrogen-rich heterocyclic system, is a subject of growing interest in the fields of materials science and polymer chemistry. The inherent electron-deficient nature and specific arrangement of nitrogen atoms in the 1,2,4-triazine ring impart unique electronic, optical, and thermal properties to materials derived from it. These characteristics make 1,2,4-triazine derivatives promising building blocks for a new generation of high-performance polymers and functional organic materials.
The compound 3,5-dichloro-1,2,4-triazine serves as a key bifunctional monomer in the synthesis of such advanced polymers. Analogous to its more common symmetrical isomer, 2,4-dichloro-1,3,5-triazine (B113473), the two chlorine atoms on the this compound ring are highly susceptible to sequential nucleophilic substitution. This reactivity allows for controlled polycondensation reactions with a variety of co-monomers, including aromatic diamines, dithiols, and diols, to construct linear or branched polymer chains with the 1,2,4-triazine moiety integrated into the backbone. This synthetic versatility enables the precise tuning of the final material's properties.
High-Performance Polymers with Enhanced Thermal Stability
A significant advantage of incorporating 1,2,4-triazine units into polymer backbones is the enhancement of thermal stability. The aromatic and nitrogen-rich structure of the triazine ring contributes to high decomposition temperatures and char yields. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) of materials containing the 1,2,4-triazine core have been performed to recognize their thermal stability and degradation kinetics. researchgate.net Polymers incorporating triazine rings often exhibit high thermal robustness, with decomposition temperatures well above 300°C, making them suitable for applications in demanding, high-temperature environments. nih.govrsc.org This stability is critical for materials used in microelectronics and aerospace applications.
Functional Materials for Optoelectronics
The unique electronic structure of 1,2,4-triazine derivatives makes them particularly suitable for optoelectronic applications. Research has focused on their structural, optical, and electrochemical properties in both powder and thin-film forms. researchgate.net These materials can be processed into nanostructured thin films, and their optical features are characterized using UV-Vis-NIR and photoluminescence spectroscopy. researchgate.net
Computational studies using Density Functional Theory (DFT) have been instrumental in understanding the molecular structure and photoelectronic properties of 1,2,4-triazine systems. nih.gov These calculations provide insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for designing materials for specific applications like dye-sensitized solar cells (DSSCs). nih.gov For example, in certain 1,2,4-triazine derivatives, the HOMO molecular orbitals are localized on specific donor parts of the molecule (such as sulfur atoms and phenyl groups), while the LUMO orbitals are centered on the acceptor triazine and phenyl groups. nih.gov This distinct separation of orbitals facilitates efficient charge transfer, a crucial characteristic for photovoltaic materials.
The table below summarizes key properties investigated in select 1,2,4-triazine-based materials.
| Property | Method of Investigation | Findings | Potential Application |
| Thermal Stability | Thermogravimetric Analysis (TGA/DTA) | Investigation of thermal degradation kinetics. researchgate.net | High-temperature resistant polymers |
| Structural Properties | Field Emission Scanning Electron Microscopy (FESEM) | Characterization of nanostructure formation in thin films. researchgate.net | Organic thin-film devices |
| Optical Properties | UV-Vis-NIR & Photoluminescence (PL) Spectroscopy | Estimation of absorption coefficient, optical gaps, and refractive index. researchgate.net | Photonics and optical devices |
| Electrochemical Properties | Cyclic Voltammetry | Investigation of reduction and oxidation potentials. researchgate.net | Organic electronics |
| Electronic Structure | Density Functional Theory (DFT/TD-DFT) | Calculation of HOMO/LUMO energy levels and optoelectronic properties. nih.gov | Dye-sensitized solar cells (DSSCs) |
Energetic Materials
Beyond polymers and optoelectronics, the high nitrogen content and formation enthalpy of the 1,2,4-triazine ring have led to its exploration in the field of energetic materials. purdue.edu Specific derivatives, such as 3-azido-5-amino-6-nitro-1,2,4-triazine, have been synthesized and characterized as part of research into new energetic compounds. purdue.edu This application leverages the chemical structure of the 1,2,4-triazine core to store and rapidly release chemical energy.
Future Directions and Emerging Research Areas
Development of Sustainable and Green Synthetic Methodologies
The chemical industry is undergoing a significant shift towards more environmentally friendly practices, and the synthesis of 1,2,4-triazine (B1199460) derivatives is no exception. Traditional synthetic routes often involve harsh reaction conditions, hazardous solvents, and lengthy reaction times. Future research is increasingly focused on developing sustainable and green synthetic methodologies to address these challenges.
Key areas of development include:
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. rsc.org It also frequently allows for solvent-free conditions, further enhancing its green credentials. mdpi.com
Ultrasonic-Assisted Synthesis (Sonochemistry): The application of ultrasound can promote chemical reactions through acoustic cavitation. Sonochemistry has been shown to be an efficient, low-cost, and environmentally friendly method for synthesizing 1,3,5-triazine (B166579) derivatives, often in aqueous media, which can be extrapolated to 1,2,4-triazine synthesis. rsc.org
Solvent-Free Reactions: Conducting reactions in the absence of solvents minimizes waste and reduces the environmental impact associated with solvent production and disposal. mdpi.com
Catalytic Approaches: The use of efficient and recyclable catalysts can reduce the energy requirements of reactions and minimize waste.
These green chemistry approaches are pivotal for the future of 3,5-dichloro-1,2,4-triazine chemistry, enabling the production of its derivatives in a more economical and environmentally responsible manner.
| Green Synthetic Method | Key Advantages |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields, potential for solvent-free conditions. rsc.orgmdpi.com |
| Sonochemistry | Energy efficiency, use of aqueous media, reduced reaction times. rsc.org |
| Solvent-Free Reactions | Minimizes chemical waste, reduces environmental impact. mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Triazine Design
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in modern drug discovery and materials science. mdpi.comresearchgate.net For 1,2,4-triazine derivatives, these computational approaches are being integrated to accelerate the design and optimization of new compounds with desired properties.
Emerging applications of AI and ML in this field include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov By analyzing datasets of known 1,2,4-triazine derivatives, AI-powered QSAR models can predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.comnih.gov
Molecular Docking and Dynamics Simulations: These computational techniques are used to predict the binding affinity and interaction patterns of 1,2,4-triazine derivatives with specific biological targets, such as proteins and enzymes. nih.govrsc.org This provides valuable insights into the mechanism of action and helps in the rational design of more potent and selective molecules. rsc.org
In Silico ADMET Profiling: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage of development. rsc.org This helps in identifying compounds with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures in clinical trials.
De Novo Drug Design: Generative AI models can design entirely new molecular structures with optimized properties for a specific biological target. researchgate.net This approach has the potential to explore a vast chemical space and identify novel 1,2,4-triazine scaffolds with unique therapeutic potential.
The integration of these computational tools is set to significantly shorten the development cycle and reduce the costs associated with discovering new drugs and functional materials based on the 1,2,4-triazine core. mdpi.com
Exploration of Novel Biological Targets and Therapeutic Areas
Derivatives of 1,2,4-triazine have long been recognized for their broad spectrum of biological activities. crimsonpublishers.com Ongoing research continues to uncover novel biological targets and expand their potential therapeutic applications into new and challenging disease areas.
Some of the promising therapeutic areas being explored include:
Oncology: 1,2,4-triazine derivatives have shown significant potential as anticancer agents. nih.gov Research is focused on developing inhibitors for novel kinase targets such as VEGFR-2 and c-Met, which are implicated in tumor growth and metastasis. mdpi.comrsc.org Furthermore, new derivatives are being investigated for their ability to overcome drug resistance in existing cancer therapies. nih.gov
Neurodegenerative Diseases: Compounds based on the 1,2,4-triazine scaffold are being explored as antagonists for receptors like the adenosine (B11128) A2A receptor, which is a promising target for the treatment of Parkinson's disease. purdue.edu
Inflammatory Diseases: The role of 1,2,4-triazines in modulating inflammatory pathways is an active area of investigation. This includes the development of inhibitors for enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).
Infectious Diseases: The 1,2,4-triazine nucleus is a key component in the development of new antibacterial, antifungal, antiviral, and antimalarial agents. crimsonpublishers.com
The versatility of the 1,2,4-triazine scaffold allows for the fine-tuning of its structure to achieve high potency and selectivity for a wide range of biological targets, making it a valuable platform for the development of next-generation therapeutics.
| Therapeutic Area | Example Biological Target |
| Oncology | VEGFR-2, c-Met, Kinases mdpi.comrsc.org |
| Neurodegenerative Diseases | Adenosine A2A Receptor purdue.edu |
| Inflammatory Diseases | Cyclooxygenases (COX), Lipoxygenases (LOX) |
| Infectious Diseases | Various microbial enzymes and proteins crimsonpublishers.com |
Advanced Spectroscopic and Analytical Techniques for Structural Characterization
The precise characterization of molecular structure is fundamental to understanding the properties and function of this compound derivatives. While standard spectroscopic techniques remain crucial, advanced methods are providing deeper insights into their complex structures and dynamics.
Future research will increasingly rely on:
High-Resolution Mass Spectrometry (HRMS): This technique provides highly accurate mass measurements, enabling the unambiguous determination of elemental compositions and aiding in the identification of unknown compounds and metabolites. mdpi.com
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as COSY, HSQC, and HMBC are essential for the complete assignment of proton and carbon signals in complex 1,2,4-triazine derivatives, especially for elucidating stereochemistry and conformational preferences.
Single-Crystal X-ray Diffraction: This powerful technique provides the definitive three-dimensional structure of crystalline compounds, offering precise information on bond lengths, bond angles, and intermolecular interactions. rsc.orgnih.gov This is particularly valuable for understanding how these molecules interact with their biological targets.
Computational Spectroscopy: The integration of quantum chemical calculations, such as Density Functional Theory (DFT), with experimental spectroscopic data can provide a more detailed understanding of the electronic structure and properties of 1,2,4-triazine derivatives. acs.org
These advanced analytical methods, often used in combination, are essential for the unambiguous structural elucidation of novel 1,2,4-triazine derivatives and for establishing clear structure-property relationships.
Functional Materials Based on 1,2,4-Triazine Architectures
Beyond their biological applications, 1,2,4-triazine derivatives are emerging as versatile components in the design of advanced functional materials. Their inherent electronic properties and structural versatility make them attractive for a range of applications in materials science.
Emerging areas for 1,2,4-triazine-based materials include:
Organic Electronics: The electron-deficient nature of the 1,2,4-triazine ring makes it a promising building block for n-type semiconductors and components in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). mdpi.comnih.govnih.gov
Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs): The rigid structure of the triazine ring can be incorporated into porous polymeric networks. These materials exhibit high surface areas and tunable porosity, making them suitable for applications in gas storage and separation, and as supports for heterogeneous catalysis. rsc.org
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the 1,2,4-triazine ring can act as coordination sites for metal ions, leading to the formation of coordination polymers and MOFs with interesting magnetic, optical, and catalytic properties. nih.gov
Energetic Materials: The high nitrogen content of the 1,2,4-triazine ring makes it a candidate for the development of new energetic materials with tailored performance and sensitivity. purdue.edu
The ability to modify the 1,2,4-triazine core through substitution at various positions allows for the fine-tuning of the electronic and physical properties of these materials, opening up new avenues for innovation in materials science.
| Material Type | Potential Application |
| Organic Semiconductors | OLEDs, DSSCs, n-type transistors mdpi.comnih.govnih.gov |
| Porous Organic Polymers | Gas storage, catalysis, separation rsc.org |
| Coordination Polymers/MOFs | Magnetism, optics, catalysis nih.gov |
| Energetic Materials | Propellants, explosives purdue.edu |
Q & A
Q. Basic
- Storage : Maintain at 0–10°C in airtight containers to prevent hydrolysis or oxidation .
- Purity analysis : Use HPLC with UV detection (e.g., λ = 254 nm) or TLC (silica gel, ethyl acetate/hexane eluent) to monitor degradation .
- Stability studies : Accelerated aging under controlled humidity/temperature (e.g., 40°C/75% RH for 6 months) identifies degradation pathways .
What mechanistic insights guide the reactivity of this compound in nucleophilic substitution reactions?
Advanced
The electron-deficient triazine core facilitates nucleophilic aromatic substitution (SNAr). Key factors include:
- Leaving group effects : Chlorine atoms at positions 3 and 5 are displaced by amines or alkoxides .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .
- Kinetic studies : Monitoring reaction progress via ¹H NMR or LC-MS reveals intermediate formation and regioselectivity .
How are computational methods applied to predict the electronic properties of this compound derivatives?
Advanced
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model:
- Electron distribution : HOMO-LUMO gaps predict reactivity toward electrophiles/nucleophiles .
- Tautomerism : Stability of keto-enol forms in triazine-diones .
- Docking studies : Virtual screening against target proteins (e.g., sodium channels for antiepileptic activity) .
What are the challenges in scaling up triazine synthesis from lab to pilot scale?
Q. Advanced
- Exothermic reactions : Use jacketed reactors with temperature control to prevent runaway reactions during nitration .
- Byproduct management : Optimize workup procedures (e.g., fractional crystallization or column chromatography) for high-purity batches .
- Safety protocols : Handle chlorinated intermediates in fume hoods with PPE due to toxicity risks .
How can researchers resolve contradictions in reported synthetic yields or reaction pathways?
Q. Advanced
- Reproducibility checks : Verify stoichiometry, solvent quality, and catalyst batches .
- In situ monitoring : Use Raman spectroscopy or ReactIR to track intermediate formation .
- Cross-validation : Compare X-ray crystallography data with computational models to confirm structures .
What role does this compound play in the synthesis of multicomponent pharmaceutical solids?
Advanced
It serves as a precursor for co-crystals or salts to enhance solubility. For example, Lamotrigine isethionate (a water-soluble salt) is formed by reacting Lamotrigine with isethionic acid, improving bioavailability . Thermodynamic studies (e.g., phase diagrams) guide solvent selection and crystallization conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
